Alpha-Helical CRF (9-41) trifluoroacetate salt

Beschreibung

Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt is a synthetic peptide antagonist of corticotropin-releasing factor (CRF). This compound is known for its ability to inhibit CRF-induced adrenocorticotropic hormone (ACTH) release from isolated rat anterior pituitary cells . It is widely used in scientific research, particularly in the fields of endocrinology, neuroscience, and behavioral studies.

Eigenschaften

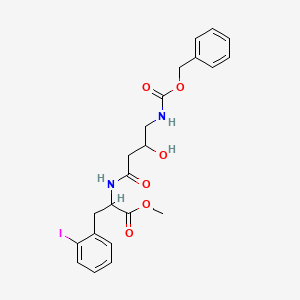

IUPAC Name |

methyl 2-[[3-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]-3-(2-iodophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25IN2O6/c1-30-21(28)19(11-16-9-5-6-10-18(16)23)25-20(27)12-17(26)13-24-22(29)31-14-15-7-3-2-4-8-15/h2-10,17,19,26H,11-14H2,1H3,(H,24,29)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUCLNZKQMUVKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1I)NC(=O)CC(CNC(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25IN2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for this compound is DLTFHLLREMLEMAKAEQQEAALNRLLLEEA-NH2 .

Industrial Production Methods

In industrial settings, the synthesis of Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt follows similar principles as laboratory-scale SPPS but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Alpha-helikales Corticotropin-Releasing Factor (9-41) Trifluoraceatt-Salz unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung. Es nimmt typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter Standardbedingungen teil.

Häufige Reagenzien und Bedingungen

Die Synthese dieser Verbindung beinhaltet die Verwendung von geschützten Aminosäuren, Kupplungsreagenzien wie HBTU oder DIC und Entschützungsreagenzien wie TFA (Trifluoressigsäure). Das Peptid wird an einem festen Harz zusammengesetzt, und jede Aminosäureaddition wird von einem Entschützungsschritt gefolgt, um die Schutzgruppe zu entfernen .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das gebildet wird, ist das Alpha-helikale Corticotropin-Releasing Factor (9-41) Trifluoraceatt-Salz selbst. Das Endprodukt wird nach der Spaltung vom Harz und der Reinigung erhalten .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Alpha-helikales Corticotropin-Releasing Factor (9-41) Trifluoraceatt-Salz übt seine Wirkungen aus, indem es kompetitiv an CRF-Rezeptoren bindet und so die Wirkung von endogenem CRF hemmt. Dies führt zur Unterdrückung der CRF-induzierten ACTH-Freisetzung aus der Hypophysenvorderlappen. Die Verbindung wirkt als kompetitiver Antagonist an CRF2-Rezeptoren mit einem KB von etwa 100 nM und als partieller Agonist an CRF1-Rezeptoren mit einem EC50 von 140 nM.

Wirkmechanismus

Alpha-Helical Corticotropin-Releasing Factor (9-41) trifluoroacetate salt exerts its effects by competitively binding to CRF receptors, thereby inhibiting the action of endogenous CRF. This results in the suppression of CRF-induced ACTH release from the anterior pituitary . The compound acts as a competitive antagonist at CRF2 receptors with a KB of approximately 100 nM and as a partial agonist at CRF1 receptors with an EC50 of 140 nM .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die dem Alpha-helikalen Corticotropin-Releasing Factor (9-41) Trifluoraceatt-Salz ähnlich sind, umfassen:

- Antisauvagine-30 TFA

- Cortagine

- Urocortin

- Sauvagine TFA

- Urocortin III

Einzigartigkeit

Alpha-helikales Corticotropin-Releasing Factor (9-41) Trifluoraceatt-Salz ist aufgrund seiner spezifischen Peptidsequenz und seiner Doppelfunktion als CRF2-Rezeptor-Antagonist und partieller Agonist an CRF1-Rezeptoren einzigartig. Diese duale Aktivität ermöglicht es, die CRF-Signalwege auf eine andere Weise als andere CRF-Antagonisten zu modulieren .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.